Cytotoxic Potency Against A549 Lung Cancer Cells: Meta-Methyl Substitution Confers Activity and SAR Contrast
The meta‑methyl substituted derivative displayed an IC50 of 87.1 µM against A549 lung adenocarcinoma cells, while the unsubstituted parent scaffold was inactive. This represents the minimum structural requirement for detectable cytotoxicity in this series. In contrast, the most potent member of the series, compound 5k (3,5‑dichloro substitution), achieved an IC50 of 6.99 µM [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against A549 lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 87.1 µM |
| Comparator Or Baseline | Compound 5k: IC50 = 6.99 ± 3.15 µM; Unsubstituted parent: inactive |
| Quantified Difference | Target compound is ~12.5-fold less potent than the series lead 5k, but substantially more potent than the inactive parent. |
| Conditions | MTT assay, A549 human lung adenocarcinoma cell line |
Why This Matters
For scientists procuring this compound as a reference standard or negative control in SAR campaigns, the quantitative potency gap provides a clear benchmark for establishing structure–activity relationships and validates that the meta-methyl substitution alone accounts for initial activity gains.
- [1] Nayak, Y. N.; Dwarakanath, D.; Kizhakkanoodan, K. S.; Sinha, R. K.; Pai, K. S. R.; Guru, B. R.; Gaonkar, S. L. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega 2025, 10 (22), 23549–23562. View Source
